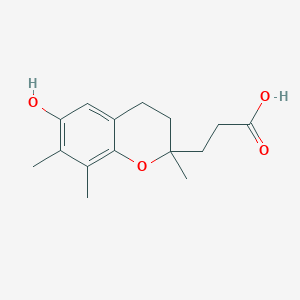

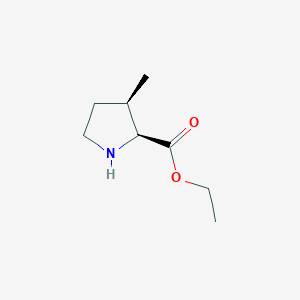

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Vue d'ensemble

Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, also known as pinacolborane, is a boronic ester. It is used in organic chemistry for various transformations, including borylation .

Synthesis Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg (lit.) and a density of 0.882 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.396 (lit.) .Applications De Recherche Scientifique

Infrastructure Repair and Maintenance

Specific Scientific Field

Application Summary

A team of researchers has developed a method for sealing cracks and fractures in rocks and bedrock using a 'concretion-forming resin’ . This technique has applications in a wide range of industries, from tunnel construction to long-term underground storage of hazardous materials .

Methods of Application

The researchers mixed two agents to develop a “concretion-forming resin.” The resin holds the ions needed to form calcite when water is introduced. Calcite forms impenetrable crystals in cracks and holes, reproducing the concretion formation process seen in nature, only much faster .

Results or Outcomes

The new method provides a long-term solution for sealing rocks, especially in earthquake-prone countries. The calcite crystals formed by the resin block even small, micrometer-sized openings, offering a durable and reliable solution .

Plant Biology

Specific Scientific Field

Plant Biology and Environmental Science

Application Summary

A project proposes a gaseous ethylene detection system with applications in various fields, such as plant biology, environmental science, agriculture, and horticulture . Ethylene is a gaseous plant hormone that plays a large part in plant growth .

Methods of Application

The Michel Lab has developed several ruthenium-based Bodipy Ethylene Probes (BEPs) based on olefin metathesis with varying kinetic and stability profiles . These probes are used to monitor and detect concentrations of gaseous ethylene .

Results or Outcomes

By monitoring and detecting concentrations of gaseous ethylene, information on fruit ripening or flower growth can be provided and analyzed . This can have significant implications for agriculture and horticulture, helping optimize growth conditions and improve yield .

Environmental Science and Pollution Research

Specific Scientific Field

Environmental Science and Pollution Research

Application Summary

Corn husk fibres, a natural crop fibre, have attracted attention due to their renewability and biodegradability . They are cost-effective, readily available, lightweight, and offer better mechanical properties compared to synthetic fibres .

Methods of Application

The fibres are extracted from corn husks, an outer protective layer of maize which is generally discarded as waste . These fibres can be converted into different textile forms such as yarn, woven and nonwoven fabric, and composites .

Results or Outcomes

The use of corn husk fibres can fulfill the increasing demand for natural fibre along with biodegradability and reduced petroleum dependency while contributing to the purpose-driven use of agro waste .

Weather and Climate Modelling

Specific Scientific Field

Application Summary

Methods of Application

Results or Outcomes

Advanced X-ray Imaging

Specific Scientific Field

Radiology and Material Science

Application Summary

Researchers have combined various x-ray imaging technologies to create multi-contrast images that can be used to detect threatening materials .

Methods of Application

The specific methods of application are not detailed in the source. However, advanced x-ray imaging typically involves the use of high-resolution detectors and sophisticated algorithms to enhance the contrast and clarity of the images .

Results or Outcomes

The use of advanced x-ray imaging can improve the detection and identification of threatening materials, enhancing security and safety measures .

Hybrid Chips for Increased Efficiency

Specific Scientific Field

Application Summary

Researchers at Eindhoven University of Technology (TU/e) are pioneering so-called ‘hybrid chips’ to make the most advanced square centimeter even more efficient .

Methods of Application

The researchers are exploring the combination of photonic chips, which operate using light instead of electricity, with today’s electronic chips . The goal is to eventually make everything on one chip that has electronic and photonic components on it .

Results or Outcomes

The development of hybrid chips could significantly improve the efficiency of electronic devices, potentially leading to smartphones with more speed and memory that don’t require more frequent battery charging .

Propriétés

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTGVJBKPQOGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590411 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

CAS RN |

190788-62-6 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Quinolineboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

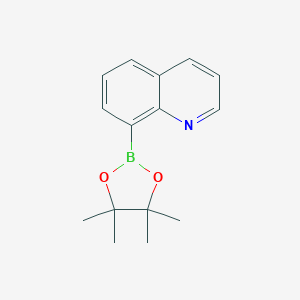

![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)

![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)